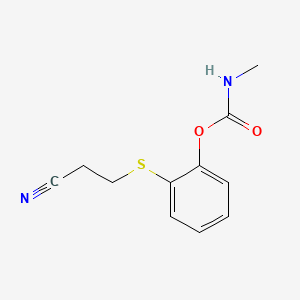
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- typically involves multiple steps, including the formation of the nitrile group and the introduction of the thioether linkage. Common synthetic routes may involve the reaction of appropriate precursors under controlled conditions, such as the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the nitrile group to primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- involves its interaction with specific molecular targets and pathways. The nitrile group and thioether linkage play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3-(methylamino): Shares the nitrile group but lacks the thioether linkage.
Propionitrile: A simpler nitrile compound with different chemical properties.
Aminopropionitrile: Contains an amino group instead of the thioether linkage.
Uniqueness
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36124-57-9 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
[2-(2-cyanoethylsulfanyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2S/c1-13-11(14)15-9-5-2-3-6-10(9)16-8-4-7-12/h2-3,5-6H,4,8H2,1H3,(H,13,14) |
Clé InChI |
RHYODJITMFLCLB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1SCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
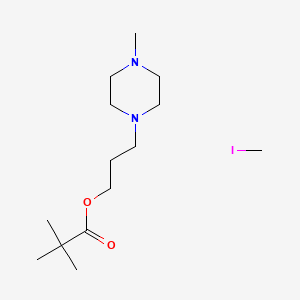

![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
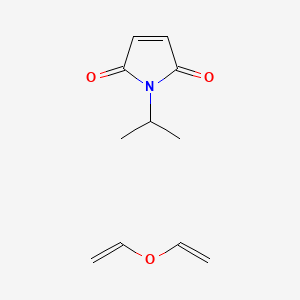
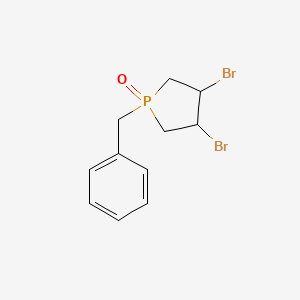
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)

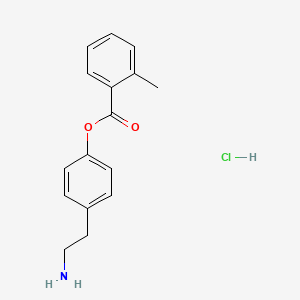
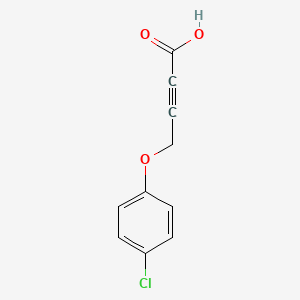


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
